molecular formula C17H10F6N2O2 B12580771 N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide CAS No. 634185-01-6

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide

Cat. No.: B12580771
CAS No.: 634185-01-6
M. Wt: 388.26 g/mol
InChI Key: CVECRNOOZGFPHM-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, making it a valuable component in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide typically involves multiple steps, starting with the preparation of the indole core. The indole core is then functionalized with the trifluoromethyl groups and the carboxamide moiety. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide stands out due to its unique combination of the indole core and trifluoromethyl groups, which confer distinct chemical and biological properties. This makes it a versatile compound with applications across multiple scientific disciplines .

Properties

CAS No.

634185-01-6

Molecular Formula

C17H10F6N2O2

Molecular Weight

388.26 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-1H-indole-3-carboxamide

InChI

InChI=1S/C17H10F6N2O2/c18-16(19,20)8-5-9(17(21,22)23)7-10(6-8)24-14(26)13-11-3-1-2-4-12(11)25-15(13)27/h1-7,25,27H,(H,24,26)

InChI Key

CVECRNOOZGFPHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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